![molecular formula C10H7ClN2S B2359597 5-(3-Chlorophenyl)-2-pyrimidinethiol CAS No. 344281-77-2](/img/structure/B2359597.png)
5-(3-Chlorophenyl)-2-pyrimidinethiol
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Antimalarial Applications
The structural, bonding, and spectral analysis of a related antimalarial drug, 5-(4-chlorophenyl)-6-ethyl-2, 4-pyrimidinediamine (PYR), has been studied, emphasizing the importance of the dihedral angle between pyrimidine and phenyl rings in drug docking. This research highlights the potential of pyrimidine derivatives in antimalarial applications (Sherlin et al., 2018).
Crystal Structure Analysis
The crystal structure of various pyrimidine derivatives has been extensively studied, providing insights into their potential applications in scientific research. For example, the study of 3-(4-chlorophenyl)-8-cyano-2-(di-isopropylamino)-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidine-4(3H)-one emphasizes the importance of molecular structure in understanding the behavior of these compounds (Ren et al., 2011).
Biological Activity
5-Chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, a compound related to 5-(3-Chlorophenyl)-2-pyrimidinethiol, has shown moderate anticancer activity, highlighting the potential biological applications of pyrimidine derivatives (Lu Jiu-fu et al., 2015).
Chemical and Biological Interests
The synthesis of novel 2-Aryloxy-3-(4-chlorophenyl)-8-substituted-5-aryl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-dione derivatives indicates ongoing interest in new chemical and biological properties of pyrimidine-based compounds (Wang et al., 2015).
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as chemical inhibitors of oxidative phosphorylation . They function as protonophores, altering the permeability of the mitochondrial inner membrane to protons, causing the dissipation of the proton gradient across the inner mitochondrial membrane .
Biochemical Pathways
Related compounds have been shown to inhibit cdk2, which plays a vital role in cell cycle regulation . Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
Related compounds have shown significant cytotoxic activities against various cell lines . For instance, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3-chlorophenyl)-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2S/c11-9-3-1-2-7(4-9)8-5-12-10(14)13-6-8/h1-6H,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVHTUXTGDASPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CNC(=S)N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-2-pyrimidinethiol |
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